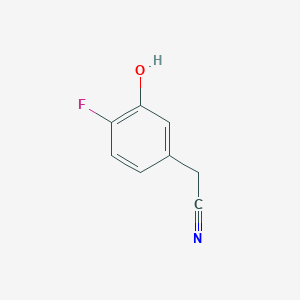

(4-Fluoro-3-hydroxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

934241-79-9 |

|---|---|

Molecular Formula |

C8H6FNO |

Molecular Weight |

151.14 g/mol |

IUPAC Name |

2-(4-fluoro-3-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H6FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |

InChI Key |

NOEOCRHXSZYOBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Hydroxyphenyl Acetonitrile and Its Precursors

Establishment of the Phenylacetonitrile (B145931) Core

The formation of the phenylacetonitrile scaffold is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, primarily involving the introduction of the cyano group.

Nucleophilic Cyanation Strategies

Nucleophilic cyanation remains a cornerstone for the synthesis of nitriles. This approach typically involves the displacement of a leaving group by a cyanide anion.

A primary and widely utilized method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt. tandfonline.comgoogle.com This reaction is versatile and can be adapted for various substituted benzyl halides. The general transformation involves the reaction of a benzyl bromide or chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

The synthesis of (4-Fluoro-3-hydroxyphenyl)acetonitrile can be envisioned starting from the corresponding 4-fluoro-3-hydroxybenzyl halide. The initial step would be the preparation of this halide from the commercially available 4-fluoro-3-hydroxybenzyl alcohol. sigmaaldrich.com The conversion of benzyl alcohols to benzyl chlorides can be effectively carried out using thionyl chloride (SOCl₂). askfilo.com

Once the 4-fluoro-3-hydroxybenzyl chloride is obtained, it can be subjected to cyanation. The reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the SN2 reaction. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed to enhance the reaction rate and yield, particularly when using aqueous cyanide solutions. tandfonline.comgoogle.com

A general procedure for the cyanation of a substituted benzyl halide is presented in the table below.

| Reactant | Reagent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Substituted Benzyl Chloride | NaCN | DMSO | None | 100-150 | 60-90 | google.com |

| Substituted Benzyl Bromide | KCN | Ethanol/Water | Phase-Transfer Catalyst | Reflux | 75-95 | google.com |

| This table presents generalized conditions for the cyanation of benzyl halides. Specific conditions for this compound may vary. |

An alternative approach to the phenylacetonitrile core is through the Strecker synthesis, a three-component reaction involving an aldehyde, an amine, and a cyanide source. google.commasterorganicchemistry.com This reaction initially yields an α-amino nitrile, which can be a precursor to the desired phenylacetonitrile.

For the synthesis of a precursor to this compound, one could start with 4-fluoro-3-hydroxybenzaldehyde (B26538). tcichemicals.comsigmaaldrich.comnih.gov The reaction of this aldehyde with ammonia (B1221849) (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., KCN or TMSCN) would lead to the formation of α-amino-(4-fluoro-3-hydroxyphenyl)acetonitrile. google.comnih.gov

The reaction proceeds via the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com The resulting α-amino nitrile can, in some cases, be converted to the corresponding phenylacetonitrile, although this typically involves additional synthetic steps to remove the amino group. The Strecker reaction is particularly valuable for the synthesis of α-amino acids and their derivatives. nih.gov

| Aldehyde | Amine Source | Cyanide Source | Solvent | Yield of α-Amino Nitrile (%) | Reference |

| Benzaldehyde (B42025) | NH₄Cl | KCN | Water/Methanol | 80-90 | masterorganicchemistry.com |

| Substituted Benzaldehyde | (1,1-Diphenyl)methylamine | TMSCN | CH₂Cl₂ | High | nih.gov |

| This table illustrates typical conditions for the Strecker reaction. Yields are for the α-amino nitrile product. |

Condensation Reactions in Nitrile Synthesis

Condensation reactions provide another avenue for constructing and modifying nitrile-containing compounds. The Knoevenagel condensation is a prominent example, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326). wikipedia.orgarkat-usa.org

This reaction is particularly useful for creating α,β-unsaturated nitriles. For instance, the condensation of 4-fluoro-3-hydroxybenzaldehyde with malononitrile would yield 2-(4-fluoro-3-hydroxybenzylidene)malononitrile. unifap.brmdpi.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium acetate, and can often be performed under mild conditions. wikipedia.orgarkat-usa.org The resulting product contains a new carbon-carbon double bond and can be a versatile intermediate for further transformations.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Malononitrile | None | Ethanol/Water | 80 °C | Good | mdpi.com |

| Benzaldehyde | Malononitrile | Ammonium Acetate | Solvent-free | Room Temp | High | arkat-usa.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Reflux | High | wikipedia.org |

| This table provides examples of Knoevenagel condensation reactions with various substrates and conditions. |

Introduction and Manipulation of Phenyl Ring Substituents

The correct placement of the fluorine and hydroxyl groups on the phenyl ring is crucial. This can be achieved either by starting with a pre-functionalized precursor or by introducing the substituents at a later stage of the synthesis.

Regioselective Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in organic synthesis. Electrophilic fluorination is a common strategy, employing reagents that deliver an electrophilic fluorine species ("F+"). google.com

For the synthesis of this compound, a potential strategy involves the regioselective fluorination of 3-hydroxyphenylacetonitrile. The hydroxyl group is an ortho-, para-directing group, which would favor the introduction of the fluorine atom at the 4- or 6-position. To achieve selectivity for the 4-position, careful selection of the fluorinating agent and reaction conditions is necessary.

A variety of N-F based electrophilic fluorinating reagents have been developed, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorodibenzenesulfonimide (NFSI) being among the most common and effective. google.combeilstein-journals.org The choice of solvent can also play a crucial role in directing the regioselectivity of the fluorination.

| Substrate | Fluorinating Agent | Solvent | Temperature | Outcome | Reference |

| Phenols | Selectfluor® | Acetonitrile (B52724) | Room Temp | para-Fluorination | google.com |

| 1,3-Dimethoxybenzene | N-Fluoro-o-benzenedisulfonimide (NFOBS) | Neat | High Temp | Fluorination | beilstein-journals.org |

| Enolates | N-Fluorobenzenesulfonimide (NFSI) | THF | -78 °C to rt | α-Fluorination | google.com |

| This table highlights various electrophilic fluorination reactions and their outcomes. |

An alternative approach to obtain the required substitution pattern is to start with a molecule that already contains the fluorine and a group that can be converted to the hydroxyl group, or vice versa. For example, the synthesis of 3-fluoro-4-hydroxybenzonitrile (B1304121) has been reported from 4-bromo-2-fluorophenol (B1271925) and copper(I) cyanide, which already possesses the desired fluoro-hydroxy substitution pattern. This benzonitrile (B105546) could then potentially be elaborated to the target phenylacetonitrile.

Ortho-Hydroxylation Methodologies

The introduction of a hydroxyl group at the position ortho to an existing substituent on a benzene (B151609) ring is a critical transformation in the synthesis of various substituted phenols, including this compound. The starting material for such a transformation would typically be 4-fluorophenylacetonitrile (B56358). Methodologies for this specific ortho-hydroxylation can be broadly categorized into chemical and biocatalytic approaches.

Biocatalytic hydroxylation represents a promising and environmentally benign approach. Certain microorganisms have demonstrated the ability to perform highly regioselective hydroxylations on aromatic rings. For instance, phenol-degrading organisms such as Rhodococcus opacus are known to possess phenol (B47542) hydroxylase enzymes that can catalyze the ortho-hydroxylation of fluorophenols to produce the corresponding fluorocatechols. researchgate.net The transformation of 4-fluorophenol (B42351) by whole cells of Rhodococcus opacus 1cp has been shown to yield 4-fluorocatechol. researchgate.net This enzymatic approach offers high selectivity, often avoiding the formation of other isomers and operating under mild reaction conditions. Similarly, the fungus Penicillium frequentans can convert 4-fluorophenol to its corresponding catechol in the presence of phenol as a co-substrate. researchgate.net While these examples are on fluorophenols, the principle can be extended to substrates like 4-fluorophenylacetonitrile, where the enzyme would hydroxylate the position adjacent to the directing fluoro group.

Chemical methods for ortho-hydroxylation often involve directed ortho-metalation (DoM) or the use of specific oxidizing agents. In DoM, a directing group on the aromatic ring, such as a methoxy (B1213986) or a protected hydroxyl group, directs the deprotonation of the adjacent ortho position by a strong base (e.g., an organolithium reagent). The resulting aryl anion can then react with an electrophilic oxygen source, such as molecular oxygen followed by reduction, or a peroxide, to introduce the hydroxyl group. The presence of the fluorine atom in 4-fluorophenylacetonitrile can also influence the regioselectivity of electrophilic aromatic substitution reactions, although direct hydroxylation is often challenging due to the high reactivity of the hydroxylating agents and the potential for over-oxidation.

Protective Group Strategies for Hydroxyl Functionality

In multi-step syntheses, it is often necessary to mask or "protect" reactive functional groups like hydroxyl groups to prevent them from undergoing unwanted reactions. libretexts.org The choice of a suitable protecting group is crucial and is guided by its stability to the reaction conditions of subsequent steps and the ease of its selective removal (deprotection) once its purpose is served. libretexts.orguchicago.edu For the hydroxyl group in precursors to this compound, several strategies can be employed, primarily involving the conversion of the hydroxyl group into an ether or a silyl (B83357) ether. highfine.com

| Protecting Group Class | Specific Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions |

| Silyl Ethers | Trimethylsilyl (B98337) | TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Acid, Fluoride (B91410) ions (TBAF) | |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid, Fluoride ions (TBAF) | |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Acid, Fluoride ions (TBAF) | |

| Alkyl Ethers | Methyl | Me | Methyl iodide (MeI), Dimethyl sulfate (B86663) (DMS) | Strong acid (HBr, BBr₃) |

| Benzyl | Bn | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C), Strong acid | |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride (PMBCl) | Oxidative cleavage (DDQ, CAN) | |

| Alkoxyalkyl Ethers (Acetals) | Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic conditions |

| 2-Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Acidic conditions |

Multi-Step Synthetic Sequences and Optimization

The synthesis of a molecule like this compound, which has multiple functional groups, requires careful planning of the synthetic sequence. The design of the synthesis can be approached in a linear or convergent fashion, and each step must be optimized to ensure high yield and selectivity.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential construction of the molecule, step-by-step from a starting material. differencebetween.com | Conceptually simpler to plan. | Overall yield can be low for long sequences. A failure in a late stage is costly. differencebetween.com |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall yield. Allows for parallel synthesis of fragments, saving time. scholarsresearchlibrary.comfiveable.me | May require more complex planning and development of suitable coupling reactions. |

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the nature and stoichiometry of reactants.

For the synthesis of substituted phenylacetonitriles, the choice of base and solvent can significantly impact the outcome. For instance, in the synthesis of 4-fluorobenzoylacetonitrile (B105857), a related compound, using an alkali metal as the base in acetonitrile as both a solvent and reactant was shown to improve the yield to over 93% and purity to over 99%. google.com This method avoided the formation of impurities that were difficult to remove, which was a problem with previous methods using sodium amide as the base. google.com

Similarly, in a potential cyanation step to form the acetonitrile group, the reaction of a benzyl halide with a cyanide salt (e.g., sodium cyanide or potassium cyanide) can be optimized. Factors to consider include the solvent (e.g., acetone, DMSO, or ethanol/water mixtures), the presence of a phase-transfer catalyst to enhance the reactivity of the cyanide ion, and the temperature to control the rate of reaction and minimize side reactions. For any hydroxylation or protection/deprotection steps, careful selection of reagents and purification methods is essential to achieve high selectivity and yield.

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of environmentally friendly and sustainable methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Acetonitrile Synthesis

The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. jetir.org These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are highly atom-economical, whereas substitution and elimination reactions generate byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. researchgate.netacs.org Acetonitrile itself, while a useful solvent, has some toxicity, and minimizing its use or ensuring its efficient recovery and recycling is important. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. jetir.org The use of catalysts can often enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: While the synthesis of this specific compound is likely to start from petroleum-derived feedstocks, the principles of green chemistry encourage the exploration of bio-based starting materials where feasible.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled and reused. acs.org This includes the use of biocatalysts, such as the enzymes discussed for ortho-hydroxylation, which offer high selectivity and operate under mild, aqueous conditions.

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Catalytic Approaches for C-X Bond Formation (X=F, OH)

The introduction of fluorine and hydroxyl groups onto an aromatic ring represents a critical step in the synthesis of this compound. Catalytic methods for the formation of carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds are paramount for achieving efficiency, selectivity, and functional group tolerance. The construction of aromatic C-F bonds, in particular, remains a significant challenge in organic chemistry compared to other carbon-halogen bonds. nih.gov Recent advancements, however, have provided powerful catalytic tools to address these challenges. nih.gov

Catalytic C-F Bond Formation (Fluorination)

The synthesis of the target compound can be envisaged via the fluorination of a precursor such as 3-hydroxyphenylacetonitrile. Transition metal-catalyzed and organocatalytic strategies have emerged as the most promising routes.

Palladium-catalyzed fluorination often involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov The development of ligands, such as sterically demanding phosphines, has been crucial for the success of these reactions. researchgate.net Similarly, copper and silver-mediated fluorinations have been developed, often utilizing aryl boronic acids or aryl stannanes as starting materials. nih.govcas.cn In these reactions, an electrophilic fluorine source, such as N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor, is typically used. acs.org

A notable metal-free approach involves I(I)/I(III) catalysis for the para-selective dearomative fluorination of phenols. rsc.orgnih.gov This method guides a fluoride nucleophile to the C4 position of a phenol substrate, generating a fluorinated cyclohexadienone, which can then be rearomatized. rsc.orgnih.gov This strategy highlights the potential for regioselective fluorination of phenolic systems. rsc.org

Table 1: Selected Catalytic Systems for Aromatic C-F Bond Formation

| Catalyst System | Substrate Type | Fluorinating Agent | Key Features | Reference |

|---|---|---|---|---|

| Pd(0) / Phosphine (B1218219) Ligand | Aryl Halides/Triflates | CsF, AgF | General method for nucleophilic fluorination; ligand choice is critical. | nih.govresearchgate.net |

| Cu-based Catalysts | Aryl Boronate Esters | Electrophilic (e.g., NFSI) | Effective for both electron-rich and electron-deficient arenes. | cas.cn |

| Ni(II) / DBFOX-Ph Ligand | β-Ketoesters | Selectfluor | Achieves high levels of enantioselectivity in fluorination. | acs.org |

| I(I)/I(III) Catalysis | Phenols | Amine:HF | Highly para-selective dearomative fluorination. | rsc.orgnih.gov |

Catalytic C-O Bond Formation (Hydroxylation)

The hydroxylation of a precursor like 4-fluorophenylacetonitrile is a direct pathway to the final product. sigmaaldrich.comnih.gov While nucleophilic aromatic substitution (SNAr) is a fundamental strategy for C-O bond formation, it is traditionally limited to electron-deficient aromatic rings. researchgate.netresearchgate.net Catalytic advancements have extended this methodology to electron-rich and neutral aryl fluorides, which are typically inert under classical SNAr conditions. researchgate.netnih.govresearcher.life

A significant breakthrough is the rhodium-catalyzed SNAr hydroxylation of aryl fluorides. researchgate.net This method utilizes η⁶-coordination of the aromatic ring to the metal center, activating it for nucleophilic attack by water or a hydroxide (B78521) source. researchgate.net Mechanistic studies and the isolation of rhodium η⁵-cyclohexadienyl intermediates support a stepwise pathway for this transformation. nih.gov

Copper-catalyzed systems have also been developed for the environmentally friendly hydroxylation of aryl halides in water. rsc.org One effective protocol uses a Cu₂O catalyst with 4,7-dihydroxy-1,10-phenanthroline as a ligand to hydroxylate various aryl bromides and electron-deficient aryl chlorides with excellent selectivity and functional group tolerance. rsc.org These methods provide a direct means of converting an aryl fluoride or other aryl halide precursor into the desired phenol derivative. researchgate.net

Table 2: Selected Catalytic Systems for Aromatic C-O Bond Formation

| Catalyst System | Substrate Type | Hydroxyl Source | Key Features | Reference |

|---|---|---|---|---|

| Rhodium-based Catalysts | Aryl Fluorides | Water / Base | Applicable to electron-rich and neutral aryl fluorides via η⁶-coordination. | researchgate.netnih.gov |

| Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | Aryl Bromides/Chlorides | Tetrabutylammonium hydroxide in water | Environmentally friendly process with high selectivity. | rsc.org |

Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Hydroxyphenyl Acetonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrysteps.comucalgary.ca This characteristic is the basis for its most common transformations, including reduction, hydrolysis, and the addition of various nucleophiles. chemistrysteps.com

Reduction to Primary Amines

The reduction of nitriles is a fundamental transformation that yields primary amines, which are crucial building blocks in pharmaceuticals and other fine chemicals. This conversion requires the addition of four electrons and four protons. The reduction of (4-Fluoro-3-hydroxyphenyl)acetonitrile to 2-(4-fluoro-3-hydroxyphenyl)ethan-1-amine can be achieved through several established methods.

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. chemistrysteps.com The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium, and platinum. chemistrysteps.com The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, are critical for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. chemistrysteps.com

Chemical Reduction: Potent reducing agents, particularly metal hydrides, are highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. chemistrysteps.commasterorganicchemistry.com Unlike the reduction of some other carbonyl compounds, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts. chemistrysteps.com

| Reagent(s) | Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂/Raney Ni | 2-(4-fluoro-3-hydroxyphenyl)ethan-1-amine | Elevated temperature and pressure | Economical industrial method. chemistrysteps.com |

| H₂/Pd or Pt | 2-(4-fluoro-3-hydroxyphenyl)ethan-1-amine | Varies by catalyst support and activity. google.com | High efficiency; catalyst choice is key for selectivity. chemistrysteps.com |

| 1. LiAlH₄ 2. H₂O | 2-(4-fluoro-3-hydroxyphenyl)ethan-1-amine | Anhydrous ether (e.g., THF), then aqueous workup. masterorganicchemistry.com | Powerful, non-catalytic method. semanticscholar.org |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide intermediate under aqueous acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, this compound can be fully hydrolyzed to (4-fluoro-3-hydroxyphenyl)acetic acid. cymitquimica.com The reaction proceeds through the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A subsequent nucleophilic attack by water leads to the formation of an intermediate amide, (4-fluoro-3-hydroxyphenyl)acetamide. With continued heating, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.net

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), also yields the carboxylic acid. chemistrysteps.com The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The intermediate amide is formed, which is then hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and obtain the final (4-fluoro-3-hydroxyphenyl)acetic acid. researchgate.net Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. researchgate.net

| Reagent(s) | Intermediate Product | Final Product | Typical Conditions |

|---|---|---|---|

| H₃O⁺ (e.g., aq. H₂SO₄) | (4-Fluoro-3-hydroxyphenyl)acetamide | (4-Fluoro-3-hydroxyphenyl)acetic acid | Heat |

| 1. OH⁻ (e.g., aq. NaOH), Heat 2. H₃O⁺ | (4-Fluoro-3-hydroxyphenyl)acetamide | (4-Fluoro-3-hydroxyphenyl)acetic acid | Reflux, followed by acidification |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of strong nucleophiles, most notably organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). ucalgary.ca This reaction provides a powerful method for carbon-carbon bond formation.

The reaction of this compound with an organometallic reagent would initially form an imine anion salt after the nucleophilic addition. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup typically yields a ketone. libretexts.org For example, reaction with a Grignard reagent like methyl magnesium bromide (CH₃MgBr) would, after hydrolysis, produce 1-(4-fluoro-3-hydroxyphenyl)propan-2-one. The phenolic hydroxyl group would need to be protected prior to the reaction, as it would otherwise react with the organometallic reagent.

| Nucleophile (after protecting OH group) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagents (e.g., R-MgBr) | Imine anion salt | Ketone (e.g., 1-(4-fluoro-3-hydroxyphenyl)-alkan-2-one) |

| Organolithium Reagents (e.g., R-Li) | Imine anion salt | Ketone (e.g., 1-(4-fluoro-3-hydroxyphenyl)-alkan-2-one) |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile. It can participate in reactions such as etherification and esterification and can also direct electrophilic aromatic substitution, although the primary focus here is on reactions of the hydroxyl group itself.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted into an ether. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Esterification: Phenols can be readily converted to esters by reacting them with acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct when an acid chloride is used. For example, reacting this compound with acetyl chloride in the presence of pyridine would yield 2-acetoxy-4-cyanomethyl-1-fluorobenzene.

| Reaction Type | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Etherification | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Aryl Ether | (4-Fluoro-3-methoxyphenyl)acetonitrile |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Pyridine | Aryl Ester | 4-(cyanomethyl)-2-fluorophenyl acetate |

| Esterification | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Aryl Ester | 4-(cyanomethyl)-2-fluorophenyl acetate |

Oxidation Pathways and Derivative Formation

Oxidation: Phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. Strong oxidizing agents can lead to complex mixtures or degradation of the aromatic ring. Milder oxidants may lead to the formation of quinone-type structures, although the substitution pattern of this compound makes simple quinone formation complex. The presence of the activating hydroxyl group makes the ring susceptible to oxidative coupling reactions.

Derivative Formation: The hydroxyl group can be used to form other derivatives. For instance, phenols can react with boronic acids or their esters. The compound 4-Fluoro-3-hydroxyphenylboronic acid pinacol (B44631) ester is a known versatile reagent in organic synthesis, highlighting that the 4-fluoro-3-hydroxyphenyl moiety can be converted into a boronic ester derivative. chemimpex.com This transformation is valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemimpex.com

| Transformation | Reagent Class | Product Type |

|---|---|---|

| Oxidation | Oxidizing Agents (e.g., Fremy's salt, DDQ) | Quinone-like compounds |

| Boronic Ester Formation | Boronic acid/anhydride and a diol (e.g., pinacol) | Aryl boronic ester |

Chelation and Complexation Studies

The structure of this compound, featuring a phenolic hydroxyl group and a nitrile group in a specific arrangement on the aromatic ring, suggests its potential as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. In this molecule, the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group can act as donor atoms, potentially forming a stable five- or six-membered ring with a suitable metal ion.

While specific chelation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous compounds provides insight. Phenolic compounds, especially those with ortho-substituents containing donor atoms like oxygen or nitrogen, are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov For instance, 8-hydroxyquinoline (B1678124) is a classic example of a bidentate chelating agent that binds to metal ions through its phenolic oxygen and quinoline (B57606) nitrogen, forming stable complexes. scirp.org The complexation ability is highly dependent on factors such as the pH of the solution, the nature of the metal ion, and the steric environment around the coordination sites. The deprotonation of the phenolic hydroxyl group is often a prerequisite for coordination, creating an anionic oxygen donor which forms a strong bond with the metal cation.

Aromatic Ring Functionalization and Derivatization

The functionalization of the aromatic ring of this compound is governed by the electronic and steric effects of its three substituents: the hydroxyl group, the fluorine atom, and the acetonitile group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. lumenlearning.com These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

In this compound, three distinct groups influence the regioselectivity of EAS:

Hydroxyl (-OH) group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org The activation stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion). libretexts.org

Fluoro (-F) group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. lumenlearning.comunizin.org

Acetonitrile (B52724) (-CH2CN) group: This group is generally considered to be weakly deactivating and a meta-director with respect to its own position, though its influence is less pronounced than groups directly attached to the ring.

The directing effects of these substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OH | C3 | Strongly Activating | Ortho, Para |

| -F | C4 | Weakly Deactivating | Ortho, Para |

| -CH2CN | C1 | Weakly Deactivating | Meta |

When these effects are combined, the strongly activating ortho-, para-directing influence of the hydroxyl group at C3 is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho (C2, C4) and para (C6) relative to the -OH group. However, the C4 position is already occupied by the fluorine atom. This leaves the C2 and C6 positions as the most probable sites for attack. The fluorine atom at C4 will exert a deactivating inductive effect, but the resonance donation from the hydroxyl group should be sufficient to overcome this, particularly at the C2 and C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com For this compound, the carbon-fluorine bond presents a potential site for such transformations. While C-F bonds are notoriously strong and less reactive in oxidative addition to palladium compared to C-Cl, C-Br, or C-I bonds, methods have been developed for their activation. csbsju.edu

Reactions involving the C-F bond of fluoroarenes often require specialized catalyst systems, such as those with electron-rich phosphine (B1218219) ligands, and sometimes additives to facilitate the C-F bond cleavage. stackexchange.comorganic-chemistry.org A potential transformation for this compound would be a Suzuki-Miyaura coupling reaction. This would involve the reaction of the C-F bond with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.net This would allow for the introduction of a new aryl or vinyl group at the C4 position, replacing the fluorine atom.

The general scheme for a Suzuki-Miyaura cross-coupling at the C-F position would be: this compound + R-B(OH)₂ → (4-R-3-hydroxyphenyl)acetonitrile + F-B(OH)₂ (where R is an aryl or vinyl group)

The success of such a reaction would be highly dependent on finding a palladium catalyst capable of undergoing oxidative addition to the strong C-F bond without being inhibited by the phenolic -OH group, which could potentially coordinate to the metal center.

Introduction of Diverse Chemical Scaffolds

Arylacetonitriles are highly versatile synthetic intermediates, primarily due to the reactivity of the nitrile group, which can be transformed into a wide array of other functional groups or incorporated into heterocyclic rings. researchgate.net This makes this compound a valuable starting material for generating diverse chemical scaffolds, which are core structures in medicinal chemistry. nih.gov

The nitrile functionality can undergo various transformations:

Cyclization Reactions: The nitrile group can participate in multicomponent reactions to form complex heterocyclic systems. For example, in the Gewald reaction, an α-arylacetonitrile reacts with a ketone or aldehyde and elemental sulfur in the presence of a base to yield a substituted thiophene. nih.gov

Synthesis of Pyrimidines and other N-Heterocycles: Arylacetonitriles can serve as precursors to imidazopyrimidines and other nitrogen-containing heterocycles through condensation reactions with suitable partners. nih.gov

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, (4-fluoro-3-hydroxyphenyl)acetic acid.

Reduction: The nitrile can be reduced to a primary amine, 2-(4-fluoro-3-hydroxyphenyl)ethan-1-amine, which provides another point for further derivatization.

The phenolic hydroxyl group also serves as a handle for introducing diversity. It can be alkylated or acylated to generate ethers and esters, modifying the molecule's steric and electronic properties. The combination of these reactive sites makes this compound a flexible building block for constructing a library of complex molecules.

The Electronic and Steric Influence of the Fluorine Atom on Reactivity

The fluorine atom at the C4 position exerts a profound influence on the reactivity of the aromatic ring, primarily through its strong electronic effects.

Inductive Effects on Aromatic Ring Activation

Fluorine is the most electronegative element, and consequently, it exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. vaia.com This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, which pulls electron density away from the ring system. msu.edu

Impact on Nitrile and Hydroxyl Group Reactivity

The presence of both a nitrile and a hydroxyl group on the phenyl ring of this compound allows for a diverse range of chemical modifications. The reactivity of each functional group is influenced by the electronic effects of the substituents on the aromatic ring.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction. The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles.

Hydrolysis to Carboxylic Acids: The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under either acidic or basic conditions, typically requiring heat. The reaction proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. smolecule.comorganic-chemistry.org

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid directly. organic-chemistry.org In the case of this compound, this reaction would produce (4-Fluoro-3-hydroxyphenyl)acetic acid.

Under alkaline conditions, the nitrile is heated with a base like sodium hydroxide solution. This initially forms the salt of the carboxylic acid. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. smolecule.com

| Transformation | Reagents and Conditions | Product | General Yield |

| Acid-Catalyzed Hydrolysis | Dilute HCl, heat (reflux) | (4-Fluoro-3-hydroxyphenyl)acetic acid | Typically high |

| Base-Catalyzed Hydrolysis | 1. NaOH, heat (reflux)2. H₃O⁺ | (4-Fluoro-3-hydroxyphenyl)acetic acid | Typically high |

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). organic-chemistry.org The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. This method is an excellent way to synthesize primary amines. Other reducing agents and conditions, such as catalytic hydrogenation, can also be employed.

| Transformation | Reagents and Conditions | Product | General Yield |

| Reduction | 1. LiAlH₄, solvent (e.g., ether, THF)2. H₂O | 2-(4-Fluoro-3-hydroxyphenyl)ethan-1-amine | Good to excellent |

| Catalytic Hydrogenation | H₂, catalyst (e.g., Ni, Pd, Pt), pressure, heat | 2-(4-Fluoro-3-hydroxyphenyl)ethan-1-amine | Variable |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is a key site for various chemical modifications, most notably alkylation and acylation reactions to form ethers and esters, respectively. The hydroxyl group is generally acidic and can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile.

O-Alkylation to Form Ethers: The hydroxyl group of this compound can be converted into an ether linkage through Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Transformation | Reagents and Conditions | Product | General Yield |

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH)2. Alkyl halide (R-X) | (4-Fluoro-3-((alkyl)oxy)phenyl)acetonitrile | Good to high |

O-Acylation to Form Esters: Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. organic-chemistry.org This reaction transforms the hydroxyl group into an ester functionality.

| Transformation | Reagents and Conditions | Product | General Yield |

| O-Acylation | Acyl halide (RCOCl) or Acid anhydride ((RCO)₂O), base (e.g., pyridine) | (4-cyanomethyl-2-fluorophenyl) acetate | Good to high |

Structure Activity Relationship Sar Investigations of 4 Fluoro 3 Hydroxyphenyl Acetonitrile Derivatives

Systemic Modification of the Phenylacetonitrile (B145931) Core

Systematic modifications of the phenylacetonitrile core are crucial in understanding and optimizing the biological activity of this class of compounds. The phenylacetonitrile scaffold serves as a versatile template for introducing various substituents to probe interactions with biological targets. Structure-activity relationship (SAR) studies involving this core have revealed that even minor alterations can lead to significant changes in efficacy and selectivity.

For instance, the introduction of substituents at different positions on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with target proteins. acs.org The nitrile group itself is a key pharmacophoric feature, often involved in critical binding interactions with the active site of enzymes or receptors.

In the broader context of drug discovery, SAR studies on related scaffolds have demonstrated the importance of systematic modification. For example, in the development of 4(3H)-quinazolinone antibacterials, systematic variations of the core structure were instrumental in identifying derivatives with improved activity against resistant bacterial strains. acs.org Similarly, research on nitrofuran derivatives has utilized QSAR (Quantitative Structure-Activity Relationship) analysis to understand the physicochemical features that govern their antibacterial activity. researchgate.net These examples underscore the principle that a thorough exploration of the chemical space around a core scaffold is essential for the rational design of potent and selective therapeutic agents.

The following table illustrates hypothetical modifications to the (4-Fluoro-3-hydroxyphenyl)acetonitrile core and their potential impact on biological activity, based on general principles of medicinal chemistry.

Role of Fluorine in Modulating Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com Its unique characteristics, such as high electronegativity, small size, and the ability to form strong bonds with carbon, allow for subtle yet significant modifications to a molecule's behavior in a biological system. pharmacyjournal.orgresearchgate.net

Fluorine substitution can significantly impact a molecule's lipophilicity, which in turn affects its ability to permeate cell membranes. nih.govbenthamscience.com Generally, the replacement of a hydrogen atom with a fluorine atom increases lipophilicity because the carbon-fluorine bond is more hydrophobic than the carbon-hydrogen bond. wikipedia.org This enhanced lipophilicity can lead to improved absorption and distribution of a drug candidate. mdpi.com However, the effect of fluorination on lipophilicity is not always straightforward and can depend on the specific chemical environment of the fluorine atom. nih.gov

The following table summarizes the general effects of fluorine substitution on these key physicochemical properties:

A key advantage of incorporating fluorine into a drug molecule is the potential to improve its metabolic stability. researchgate.netacs.org The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. chimia.ch By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the rate of drug metabolism can be slowed, leading to a longer half-life and improved pharmacokinetic profile. tandfonline.com

The introduction of fluorine can also influence other pharmacokinetic parameters. For instance, it can alter the pKa of nearby functional groups, which can affect the molecule's ionization state and, consequently, its absorption and distribution. researchgate.net

Fluorine's ability to participate in various non-covalent interactions can significantly impact a drug's binding affinity and selectivity for its target receptor. tandfonline.com While the carbon-fluorine bond is generally considered a weak hydrogen bond acceptor, it can form favorable interactions with appropriate donor groups in a protein's binding pocket. researchgate.net

Significance of the Phenolic Hydroxyl Group for Biological Recognition

The phenolic hydroxyl group is a critical functional group in many biologically active molecules, playing a pivotal role in molecular recognition and interaction with biological targets. wisdomlib.orgwisdomlib.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific and directional interactions that are crucial for high-affinity binding.

The formation of these hydrogen bonding networks is often a key determinant of a compound's biological activity. nih.gov For example, in many enzyme inhibitors, the phenolic hydroxyl group mimics the substrate and forms critical hydrogen bonds with the enzyme's active site, leading to potent inhibition. The number and position of hydroxyl groups on a phenolic ring can also influence its binding affinity and biological activity. nih.gov

Ionization State and pKa Effects on Activity

The ionization state of a molecule, which is dictated by its pKa and the pH of its surrounding environment, can significantly influence its biological activity. For a molecule to exert its effect, it often needs to cross cellular membranes and interact with a specific biological target, such as an enzyme or receptor. The ability to do so is frequently tied to its charge.

For derivatives of this compound, the phenolic hydroxyl group is a key determinant of its ionization state. The acidity of this proton, and thus the pKa of the compound, can be modulated by the electronic effects of substituents on the phenyl ring. The fluorine atom at the 4-position, being an electron-withdrawing group, is expected to lower the pKa of the hydroxyl group compared to an unsubstituted phenol (B47542). This shift in pKa has profound implications for the proportion of the compound that exists in its ionized (phenolate) versus non-ionized (phenolic) form at physiological pH (typically around 7.4).

The interplay between the ionization state and biological activity is multifaceted:

Membrane Permeability: Generally, the non-ionized form of a molecule is more lipophilic and can more readily diffuse across lipid-rich biological membranes. Therefore, a lower pKa, which leads to a higher proportion of the ionized form at physiological pH, might hinder cell penetration and reduce activity if the target is intracellular.

Target Binding: Conversely, the ionized form of the molecule might be crucial for binding to the biological target. The phenolate anion could engage in ionic interactions or hydrogen bonds with key residues in the active site of an enzyme or the binding pocket of a receptor. In such cases, a lower pKa that favors the ionized state could lead to enhanced potency.

Systematic studies on substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives, which share the phenylacetonitrile core, have highlighted the critical role of the ionization site and the delocalization of the negative charge in the anionic form for their activity as uncouplers of oxidative phosphorylation. This suggests that for this compound derivatives, modifications that alter the pKa of the hydroxyl group would likely have a significant impact on their biological efficacy.

To illustrate the potential impact of pKa on the ionization state and, consequently, on activity, consider the hypothetical data in the table below. This table demonstrates how different substituents could alter the pKa and the corresponding percentage of the ionized form at physiological pH.

| Derivative | Substituent at C5 | pKa (predicted) | % Ionized at pH 7.4 | Predicted Activity |

| 1 | H | 8.5 | 7.3% | Moderate |

| 2 | -NO2 | 7.2 | 61.3% | High (if target binding requires ion) |

| 3 | -OCH3 | 8.8 | 3.8% | Low (if target binding requires ion) |

Structure-Efficacy Relationships across Derivative Series

Key areas of structural modification and their potential impact on efficacy include:

Substitution on the Phenyl Ring: Beyond influencing the pKa of the hydroxyl group, additional substituents on the phenyl ring can affect efficacy through steric and electronic interactions with the biological target. For instance, bulky groups could either enhance binding by occupying a hydrophobic pocket or reduce activity due to steric hindrance.

Modification of the Acetonitrile (B52724) Group: The cyano group is a polar and linear moiety that can participate in dipole-dipole interactions and hydrogen bonding. Replacing it with other functional groups, such as amides, esters, or carboxylic acids, would drastically alter the electronic and steric profile of this part of the molecule, leading to significant changes in efficacy. Research on related phenylacetonitrile derivatives has shown that replacing the cyano group can lead to a dramatic decrease in activity, indicating its importance for the biological effect.

Introduction of Additional Functional Groups: The incorporation of other functional groups at various positions can introduce new interaction points with the target, potentially leading to increased potency and selectivity.

The following data table presents a hypothetical structure-efficacy relationship for different series of this compound derivatives, showcasing how modifications to the core structure can impact a hypothetical measure of efficacy, such as the half-maximal effective concentration (EC50).

| Series | R1 (at C5) | R2 (Acetonitrile replacement) | EC50 (nM) |

| A | H | -CN | 150 |

| A | Cl | -CN | 75 |

| A | CH3 | -CN | 200 |

| B | H | -CONH2 | 500 |

| B | Cl | -CONH2 | 350 |

| C | H | -COOH | >1000 |

This interactive table illustrates the systematic exploration of the chemical space around the this compound scaffold. By comparing the efficacy of compounds within and between series, medicinal chemists can deduce critical SAR and SER insights. For example, in Series A, the introduction of a chlorine atom at the 5-position appears to enhance efficacy, while a methyl group is detrimental. The comparison between Series A, B, and C suggests that the acetonitrile group is crucial for high potency, as its replacement with an amide or a carboxylic acid leads to a significant loss of activity.

Applications in Medicinal Chemistry Research and Drug Discovery

Utilization as a Key Synthetic Intermediate in Drug Synthesis

The strategic placement of the fluoro, hydroxyl, and cyanomethyl groups makes (4-Fluoro-3-hydroxyphenyl)acetonitrile a valuable intermediate in the multi-step synthesis of complex pharmaceutical agents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocycles. The hydroxyl group allows for etherification or esterification, enabling the attachment of other pharmacophoric elements or modifying solubility and metabolic stability. The fluorine atom often enhances metabolic stability and binding affinity to biological targets.

Phenylacetonitrile (B145931) derivatives, in general, are recognized as important intermediates in the production of pharmaceuticals. For instance, related compounds like 4-fluorobenzoylacetonitrile (B105857) are pivotal intermediates for drugs targeting conditions such as schizophrenia and cardiovascular diseases. google.com Similarly, hydroxyphenylacetonitriles are known precursors for producing pharmaceuticals and scents. google.com The compound 3-Methoxy-4-hydroxyphenylacetonitrile serves as an intermediate in the synthesis of the anesthetic propanidid, where the nitrile is hydrolyzed to the corresponding phenylacetic acid as part of the synthetic route. google.com This established utility of structurally similar phenylacetonitriles underscores the potential of this compound as a key building block for a new generation of therapeutic agents. Its structure allows for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Precursor for Bioactive Small Molecules

The this compound scaffold is a foundational element for the synthesis of a wide array of bioactive small molecules. Its functional groups can be readily transformed into the core structures of compounds targeting various receptors and enzymes.

The kappa opioid receptor (KOR) is a significant target for developing treatments for pain, addiction, and depression. mdpi.comnih.gov The design of KOR ligands often incorporates a hydroxyphenyl moiety, which is crucial for receptor interaction. Research into diphenethylamine-based KOR ligands has explored how substitutions on the phenyl rings influence activity. mdpi.com For example, the synthesis of potent KOR ligands has utilized precursors such as 4-hydroxyphenylacetic acid and 2-fluoro-3-methoxyphenylacetic acid. mdpi.com

The this compound structure is an ideal starting point for creating novel KOR ligands. The nitrile group can be reduced to a primary amine, forming a (4-fluoro-3-hydroxyphenyl)ethylamine moiety. This ethylamine (B1201723) side chain is a common feature in many potent opioid receptor ligands. Further N-alkylation or N-acylation can then be performed to introduce substituents known to confer selectivity and potency for the KOR. The presence of the fluorine atom can enhance binding affinity and improve pharmacokinetic properties. Libraries of compounds based on scaffolds like (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine have been synthesized to discover selective KOR antagonists, highlighting the importance of the hydroxyphenyl group in this therapeutic area. nih.gov

Meprins are metalloproteases implicated in various diseases, including fibrosis and cancer, making them attractive targets for therapeutic inhibitors. researchgate.net The development of potent and selective meprin inhibitors is an active area of research. Studies on pyrazole-based meprin inhibitors have revealed that specific substitutions on the aryl rings are critical for activity. tandfonline.comresearchgate.net

A significant finding in this field was the discovery that introducing a halophenol moiety, particularly with a para-halogen, resulted in a potent pan-meprin inhibitor with activity in the nanomolar range. researchgate.nettandfonline.com The compound this compound serves as an excellent precursor for this critical halophenol pharmacophore. The nitrile group can be converted into other functional groups or used to construct heterocyclic systems, such as the pyrazoles found in many meprin inhibitors, while retaining the essential 4-fluoro-3-hydroxyphenyl core. This makes it a valuable starting material for generating novel meprin inhibitors with potentially improved potency and selectivity profiles.

The structural features of this compound make it a versatile precursor for a wide range of anti-infective agents. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of anti-infective drugs.

Anti-Cryptosporidial Agents: Cryptosporidiosis is a parasitic infection for which new therapeutic options are needed. nih.gov While direct synthesis from this compound is not yet widely documented, related structures offer clues for its potential application. For instance, natural products like curcumin, which contains a 4-hydroxy-3-methoxyphenyl group, have shown activity against Cryptosporidium parvum. nih.gov This suggests that the hydroxyphenyl moiety is a valuable pharmacophore, and the addition of fluorine in the this compound scaffold could lead to new and more potent anti-cryptosporidial agents.

Antitubercular Agents: The development of new drugs against Mycobacterium tuberculosis is a global health priority. Fluorination has been shown to be a highly effective strategy for improving the potency of antitubercular compounds. nih.gov For example, a fluorinated analog of the drug thiacetazone (B1682801) was found to be 20 times more potent than the parent compound. nih.gov The synthesis of such analogs often involves the use of fluorinated benzaldehyde (B42025) precursors, which can be derived from the corresponding phenylacetonitriles. The this compound scaffold provides the necessary fluorinated phenyl ring for the synthesis of novel thiosemicarbazones or other classes of antitubercular agents.

Antiplasmodial Agents: The fight against malaria, caused by Plasmodium parasites, requires a continuous pipeline of new drugs to combat resistance. nih.gov Arylacetonitriles are valuable precursors in the synthesis of antimalarial compounds. For instance, they have been used to create 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, which have shown significant antiplasmodial activity. nih.gov By using this compound in such syntheses, it is possible to generate novel quinoxaline (B1680401) derivatives that incorporate the beneficial fluoro and hydroxyl groups, potentially leading to compounds with enhanced potency and activity against drug-resistant parasite strains. nih.govresearchgate.net

Antiviral Agents: Fluorine-containing molecules are prominent in antiviral drug discovery. nih.gov Many antiviral drugs, including nucleoside analogs, owe their efficacy to the presence of fluorine, which can block metabolic pathways or enhance binding to viral enzymes. nih.gov While many synthetic routes to antiviral agents are complex, the this compound scaffold offers a starting point for building novel non-nucleoside inhibitors or other antiviral pharmacophores where the fluorinated phenyl ring can confer improved biological activity and pharmacokinetic properties.

Antibacterial Agents: The rise of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Phenolic moieties are found in numerous compounds with potent biological activities. nih.gov Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant activity against ESKAPE pathogens and drug-resistant Candida species. nih.gov Furthermore, fluoronaphthyridines represent another class of potent antibacterial agents. nih.gov The this compound scaffold provides a direct route to incorporate both the critical hydroxyl and fluoro substituents into novel antibacterial frameworks. The nitrile can be reduced to an amine and subsequently elaborated to create structures analogous to known antibacterial agents with the potential for enhanced efficacy.

Metabotropic glutamate (B1630785) receptors (mGluRs) are crucial for modulating synaptic transmission and neuronal excitability, making them important targets for treating neurological and psychiatric disorders like anxiety and schizophrenia. nih.govnih.gov The development of allosteric modulators for these receptors is a key area of research.

The this compound scaffold is highly relevant to the synthesis of mGluR modulators. Specifically, potent negative allosteric modulators (NAMs) for mGluR2 have been developed that feature a 5-(2-fluoro-4-methoxyphenyl) group. nih.gov This structure is a simple methylation away from the 4-fluoro-3-hydroxyphenyl core. The synthesis of these modulators often starts with precursors containing this substituted phenyl ring, which is then coupled with other heterocyclic systems. For example, S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- mdpi.comnih.govnih.govoxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273) is a known mGlu5 positive allosteric modulator (PAM) where the fluorophenyl group is a key component. researchgate.net The versatility of the nitrile and hydroxyl groups on the this compound precursor allows for its incorporation into a variety of mGluR modulator scaffolds.

Radiopharmaceutical Precursors for Molecular Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled tracers to visualize and quantify biological processes in vivo. The development of novel PET radioligands is essential for studying diseases and for drug development. nih.gov

This compound is an excellent candidate as a precursor for PET radiopharmaceuticals. Its structure offers several handles for radiolabeling. The phenolic hydroxyl group can be alkylated with a radiolabeled agent, such as [¹¹C]methyl iodide or an [¹⁸F]fluoroalkyl group, to generate PET tracers. This strategy has been successfully used to synthesize PET ligands for targets like the mGluR2 receptor, where a phenolic precursor was O-methylated with [¹¹C]CH₃I. nih.gov

Furthermore, the existing fluorine atom on the ring could potentially undergo nucleophilic isotopic exchange with [¹⁸F]fluoride to introduce the positron-emitting isotope. This method is commonly used in the synthesis of ¹⁸F-labeled radiopharmaceuticals. radiologykey.comiaea.org The synthesis of various PET tracers, such as [¹⁸F]FLT and [¹⁸F]FMISO, often involves the reaction of a precursor with a dried ¹⁸F-containing mixture in a solvent like acetonitrile (B52724). radiologykey.com Given the high demand for novel PET tracers for neuroimaging, the this compound scaffold provides a valuable platform for developing new imaging agents for a variety of CNS targets. nih.govbiorxiv.org

Carbon-11 (B1219553) and Fluorine-18 (B77423) Radiolabeling Strategies for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that relies on the detection of radiotracers labeled with positron-emitting isotopes like carbon-11 (¹¹C) and fluorine-18 (¹⁸F). nih.gov The structure of this compound offers viable handles for the introduction of these isotopes.

For Carbon-11 (¹¹C) labeling , the phenolic hydroxyl group is an ideal site for O-methylation using ¹¹C-labeled methylating agents such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction, which converts the phenol (B47542) to a methoxy (B1213986) ether, is a well-established and efficient method for producing PET tracers with high molar activity. nih.gov This strategy has been successfully used to synthesize PET ligands for targets like the metabotropic glutamate receptor 2 (mGluR2), where a precursor phenol was methylated to create the final radiotracer. nih.gov

For Fluorine-18 (¹⁸F) labeling , the most common radioisotope used in PET, several strategies could be envisioned. nih.gov While isotopic exchange of the existing ¹⁹F atom with ¹⁸F is a possibility, nucleophilic aromatic substitution (SₙAr) on a suitable precursor is a more common approach. acs.org The presence of the electron-withdrawing nitrile (-CN) group ortho to the hydroxyl group and meta to the fluorine could activate a precursor molecule for SₙAr. nih.gov For instance, a precursor where the hydroxyl group is replaced by a good leaving group (e.g., nitro or a trialkylammonium salt) could be synthesized and subsequently reacted with [¹⁸F]fluoride. Automated synthesis modules are often employed for such multi-step preparations to produce the final PET radiopharmaceutical under controlled conditions. nih.govwikipedia.org

| Isotope | Labeling Precursor | Potential Labeling Reaction | Resulting Tracer |

| ¹¹C | This compound | O-methylation with [¹¹C]CH₃I | (4-Fluoro-3-[¹¹C]methoxyphenyl)acetonitrile |

| ¹⁸F | 4-Fluoro-3-(nitro)phenylacetonitrile | Nucleophilic Aromatic Substitution | ([¹⁸F]4-Fluoro-3-hydroxyphenyl)acetonitrile |

Development of ¹⁹F-MRI Probes

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) is an emerging imaging technique valued for its lack of background signal in biological tissues, allowing for highly specific and quantitative "hot-spot" imaging. nih.gov Any molecule containing fluorine, such as this compound, is theoretically detectable by ¹⁹F MRI.

The primary challenge for using small molecules directly as ¹⁹F MRI probes is sensitivity; a high local concentration of fluorine atoms is necessary to generate a detectable signal. While the single fluorine atom on this compound can serve as an MRI reporter, its main potential lies in its use as a building block for larger constructs. By incorporating multiple this compound units into a polymer, dendrimer, or nanoparticle, the local ¹⁹F concentration can be significantly amplified. nih.gov Hydrophilic fluorinated molecules are often encapsulated in liposomes or formulated as nanoemulsions to enhance their utility for in vivo applications. nih.gov The development of such probes, where the signal can be modulated by biological activity (e.g., enzyme cleavage), represents a sophisticated approach to functional molecular imaging. nih.gov

Prodrug Design and Bioconjugation Strategies

The chemical features of this compound make it amenable to prodrug and bioconjugation strategies, which are employed to improve a molecule's pharmacokinetic properties or link it to other functional moieties.

Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. The phenolic hydroxyl group of this compound is a classic chemical handle for creating prodrugs. It can be modified, for example, into an ester or a carbonate, which can be cleaved by endogenous enzymes (e.g., esterases) to release the active parent compound. This approach is widely used to enhance solubility, stability, or oral bioavailability. Phenylacetonitrile derivatives have been explored as pro-pesticides, where a cleavable moiety is attached to modulate activity. nih.gov

Bioconjugation: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The hydroxyl group again provides a convenient point of attachment. Using standard coupling chemistries, this compound could be conjugated to proteins, peptides, or polymers. This strategy could be used to attach it to a targeting ligand for delivery to a specific tissue or to a carrier molecule for use in imaging applications.

| Strategy | Target Functional Group | Potential Modification | Purpose |

| Prodrug Design | 3-Hydroxyl | Esterification (e.g., with an amino acid) | Improve solubility, targeted release |

| Bioconjugation | 3-Hydroxyl | Ether or ester linkage | Attachment to proteins, polymers, or imaging agents |

Design of Targeted Therapeutics and Chemical Probes

The this compound structure represents a valuable scaffold for the discovery of novel targeted therapeutics and chemical probes. The phenylacetonitrile core is a precursor to a wide array of pharmaceuticals, including stimulants and antidepressants. nih.gov The specific substitutions on the phenyl ring—a fluorine atom and a hydroxyl group—are critical for fine-tuning pharmacological activity.

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net The fluorine atom can engage in favorable interactions with protein targets, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor. This combination is present in many advanced therapeutic agents. For instance, the 3-(4-hydroxyphenyl) scaffold is found in compounds with potent anticancer activity, and fluorinated prolines are used to confer specific conformations and improve binding to protein targets like the VHL E3 ubiquitin ligase. acs.orgwikipedia.org

Given this context, this compound could serve as a foundational fragment for developing:

Enzyme Inhibitors: The scaffold could be elaborated to fit into the active site of an enzyme, where the fluoro and hydroxyl groups provide specific anchor points to achieve high potency and selectivity. nih.govnih.gov

Receptor Ligands: The molecule could be optimized to act as an agonist or antagonist for various receptors, such as G protein-coupled receptors (GPCRs). The N-substituted (2-phenylcyclopropyl)methylamines, for example, are selective serotonin (B10506) 2C receptor agonists. researchgate.net Similarly, the 1,4-dioxane (B91453) scaffold has been developed into muscarinic receptor antagonists. The this compound structure could be a starting point for developing ligands for similar neurological or metabolic targets.

The development of such targeted agents would involve iterative chemical synthesis and biological evaluation to optimize the scaffold for a specific biological target, a hallmark of modern drug discovery.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For (4-Fluoro-3-hydroxyphenyl)acetonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Hypothetical Data Table for Optimized Geometric Parameters of this compound (Example) (Note: This table is for illustrative purposes only and does not represent actual data.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-F | Value in Å |

| Bond Length | C-O (hydroxyl) | Value in Å |

| Bond Length | C-C (ring-CH2) | Value in Å |

| Bond Length | C≡N | Value in Å |

| Bond Angle | F-C-C (ring) | Value in degrees |

| Bond Angle | HO-C-C (ring) | Value in degrees |

The distribution of electrons within a molecule is key to understanding its chemical behavior. DFT calculations can be used to determine the partial atomic charges on each atom in this compound. This information helps to identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen of the hydroxyl group and the nitrogen of the nitrile group, and positive potential around the hydroxyl hydrogen.

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would provide significant insights into its reaction chemistry.

Table 2: Hypothetical FMO Analysis Data for this compound (Example) (Note: This table is for illustrative purposes only and does not represent actual data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

Reaction Mechanism Elucidation via Transition State Calculations

To understand how a chemical reaction proceeds, it is necessary to study the reaction mechanism, which includes identifying any transition states and intermediates. Transition state theory (TST) is a fundamental concept in this area. Computational methods, particularly DFT, can be used to locate the transition state structure on the potential energy surface. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for reactants to be converted into products.

By calculating the energy of the transition state, the activation energy for a given reaction involving this compound could be determined. This would allow for the prediction of reaction rates and the feasibility of different reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational space more extensively than static geometry optimizations, providing a more realistic picture of its flexibility in different environments.

Furthermore, MD simulations are invaluable for studying solvation effects. The interaction of a solute molecule with solvent molecules can significantly alter its conformation and properties. Simulations of this compound in various solvents, such as water or acetonitrile (B52724), would reveal details about the structure of the solvation shell and the thermodynamics of the solvation process. Calculating the solvation free energy is crucial for understanding its solubility and partitioning behavior between different phases.

Ligand-Target Interaction Analysis: Molecular Docking and Binding Energy Calculations

If this compound is being investigated for potential biological activity, molecular docking is a key computational technique. Docking simulations predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score.

These studies would involve docking this compound into the active site of a specific protein target. The resulting complex would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. Following docking, more rigorous methods like MD simulations and binding free energy calculations can be employed to obtain a more accurate estimate of the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound (Example) (Note: This table is for illustrative purposes only and does not represent actual data.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Name | Calculated Value | List of Amino Acid Residues |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Following a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) models were found to have been developed with datasets explicitly including the compound this compound.